4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid is a compound notable for its potential biological applications, particularly in pharmacology. This compound belongs to a class of molecules that have shown promise in inhibiting specific enzymes, such as Dipeptidyl Peptidase-IV, which plays a role in glucose metabolism and is a target for diabetes treatment. The molecular formula of this compound is , and it is characterized by the presence of a pyridine ring and a butanoic acid moiety.
Research indicates that 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid can be synthesized through various methods, often involving the reaction of pyridine derivatives with amino acids or their derivatives. Notably, its synthesis has been explored in several studies focusing on its structural properties and potential applications in medicinal chemistry .
This compound is classified as an amino acid derivative due to its structural features that include both an amino group and a carboxylic acid group. It also falls under the category of pharmaceutical compounds due to its bioactive properties.
The synthesis of 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid typically involves the following steps:
The reaction mechanism generally follows nucleophilic substitution where the amino group from glycine attacks the carbonyl carbon of the pyridine derivative, leading to the formation of the desired compound. Purification methods such as recrystallization or chromatography may be employed to isolate the final product .
The molecular structure of 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid features:
The compound has a molecular weight of approximately 182.19 g/mol and exhibits specific stereochemical configurations that may influence its biological activity .
4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid can participate in several chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reagents that enhance reactivity, such as coupling agents for amide bond formation .
The mechanism of action for 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid primarily involves its role as an enzyme inhibitor. Specifically, it inhibits Dipeptidyl Peptidase-IV by binding to its active site, preventing substrate interaction and subsequent enzymatic activity.
Studies have shown that this inhibition can lead to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis. This mechanism is particularly relevant in diabetes management .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize these properties .
4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid has various applications in scientific research:
4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid is systematically identified as a C9H10N2O3 carboxylic acid derivative featuring a N-pyridin-2-ylmethyl substituted amide functionality. Its molecular weight is 194.19 g/mol, consistent across characterization studies [1] [3]. The compound exhibits multiple naming conventions reflecting its structural features:
Table 1: Standard Chemical Identifiers and Synonyms
Identifier Type | Value | Source/Reference |
---|---|---|
CAS No. | 62134-49-0 | ChemicalBook, BLD Pharm [3] [4] |
Molecular Formula | C9H10N2O3 | Chemical Data Collections [1] |
Molecular Weight | 194.19 g/mol | PubChem, ChemicalBook [3] |
IUPAC Name | 4-Oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid | Chemical Data Collections [1] |
Common Synonyms | N-2-Pyridylsuccinamic acid; 4-Oxo-4-(2-pyridinylamino)butanoic acid | ChemicalBook [3] |
The synthesis of 4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoic acid emerged from classical anhydride ring-opening reactions, initially prepared through the condensation of 2-aminopyridine with succinic anhydride in aprotic solvents. This solution-based method typically employed reflux conditions in dry toluene or acetonitrile, yielding moderate to high purity product after recrystallization [3]. Mechanistic studies confirm this reaction proceeds via nucleophilic attack of the aminopyridine nitrogen on the carbonyl carbon of the anhydride, forming a carboxylate intermediate that protonates during workup.
A significant methodological evolution occurred with the adoption of mechanochemical synthesis (liquid-assisted grinding), notably enhancing sustainability by minimizing solvent use. Studies demonstrated that equimolar mixtures of 2-aminopyridine and succinic anhydride subjected to grinding with catalytic ethanol yielded the target compound efficiently, establishing this solid-state method as both practical and environmentally favorable compared to traditional thermal approaches [1]. This synthetic advancement paralleled growing interest in cocrystal engineering, where the compound's reliable amide and carboxylic acid functionalities facilitated exploration as a coformer.
The compound's discovery context is intrinsically linked to pharmaceutical solid-state research. Its structural analogy to known nonsteroidal anti-inflammatory drug (NSAID) coformers—particularly its resemblance to dicarboxylic acids like succinic acid—positioned it as a candidate for generating novel crystalline phases with improved physicochemical properties, such as enhanced solubility or stability profiles for active pharmaceutical ingredients (APIs) [1] [2]. While early literature mentions its potential as an intermediate for hypoglycemic agents, detailed pharmacological characterization remains limited [10].
The compound’s architecture integrates three key functional domains:
Single-crystal X-ray diffraction (SCXRD) analyses reveal critical structural parameters:
Table 2: Key Structural Parameters from Crystallographic Analysis
Parameter | Value | Significance |
---|---|---|
Amide N–H···O Bond Length | 1.86–2.01 Å | Indicates strong hydrogen bonding |
Dihedral Angle (Pyridine-Amide) | 8.5–12.7° | Facilitates conjugation and planar synthons |
Carboxyl···Npyridine Distance | 2.65–2.72 Å | Key for heterosynthon stability in cocrystals |
Torsion Angle (C–C–C=O) | 172.3° | Near-linear aliphatic chain conformation |
These motifs collectively enable predictable supramolecular behavior. The compound reliably forms heterodimeric synthons with complementary coformers like benzoic acid, where its amide group acts as a hydrogen bond donor to carbonyl acceptors, and its pyridine nitrogen accepts protons from carboxylic acids. This dual functionality underpins its utility in generating pharmaceutical cocrystals with tailored hydrogen-bonded networks [1] [9]. The structural versatility—spanning bioinspired recognition to materials science—exemplifies the compound’s significance beyond a simple intermediate, positioning it as a modular building block in crystal engineering.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 63732-19-4